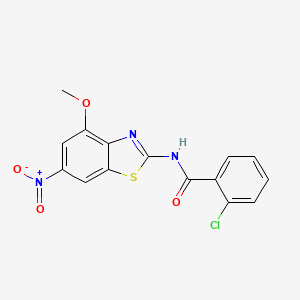
2-chloro-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C15H10ClN3O4S and its molecular weight is 363.77. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
Target of Action
Benzothiazole derivatives have been reported to exhibit anti-tubercular activity . They have been discussed against the target DprE1 in search of a potent inhibitor with enhanced anti-tubercular activity .
Mode of Action
Benzothiazole derivatives have been reported to display antibacterial activity by inhibiting various enzymes such as dihydroorotase, dna gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (murb), peptide deformylase, aldose reductase, casdihydrofolate reductase, enoyl acyl carrier protein reductase, dialkylglycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase and tyrosine kinase .
Biochemical Pathways
Benzothiazole derivatives have been reported to inhibit various enzymes, suggesting that they may affect multiple biochemical pathways .
Result of Action
Benzothiazole derivatives have been reported to exhibit anti-tubercular activity, suggesting that they may have a significant impact on cellular processes .
Actividad Biológica
2-chloro-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to a class of benzothiazole derivatives, which are known for their diverse pharmacological properties. The focus of this article is to explore the biological activity of this compound, including its synthesis, mechanism of action, and relevant case studies.
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Benzothiazole Core : Cyclization of thiourea derivatives with ortho-substituted anilines.
- Nitration : Introduction of the nitro group using nitrating agents.
- Methoxylation : Methylation reactions to introduce the methoxy group.
- Amidation : Formation of the benzamide linkage through reaction with suitable amines.
Key structural data includes a molecular formula of C17H16ClN3O4S and a notable melting point that varies based on purity .
Biological Activity
The biological activity of this compound has been investigated in various studies, revealing its potential as an antimicrobial and anticancer agent.
Antimicrobial Activity
Benzothiazole derivatives have been reported to exhibit significant antimicrobial properties. In vitro studies indicate that this compound may inhibit the growth of various bacterial strains, potentially through interference with bacterial protein synthesis or cell wall integrity .
Anticancer Activity
Research indicates that compounds similar to this compound can induce apoptosis in cancer cell lines. For instance, related benzothiazole derivatives have shown cytotoxic effects against human leukemia (CEM-13), breast adenocarcinoma (MCF-7), and melanoma (MEL-8) cell lines . The mechanism may involve the activation of caspase pathways leading to programmed cell death.
Case Studies
Several studies have highlighted the efficacy of benzothiazole derivatives in cancer treatment:
-
Study on Cytotoxicity : A study demonstrated that related compounds exhibited IC50 values in the micromolar range against MCF-7 cells, indicating significant cytotoxicity .
Compound Cell Line IC50 (µM) Compound A MCF-7 0.65 Compound B MDA-MB-231 2.41 2-chloro-N-(4-methoxy-6-nitro...) MEL-8 TBD - Mechanistic Insights : Flow cytometry assays revealed that these compounds could act as potent inducers of apoptosis in treated cells, suggesting their potential use in therapeutic applications against various cancers .
Propiedades
IUPAC Name |
2-chloro-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClN3O4S/c1-23-11-6-8(19(21)22)7-12-13(11)17-15(24-12)18-14(20)9-4-2-3-5-10(9)16/h2-7H,1H3,(H,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBQOUVMLWCQQRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC(=C1)[N+](=O)[O-])SC(=N2)NC(=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














